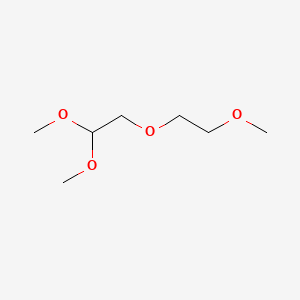

1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,1-dimethoxy-2-(2-methoxyethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4/c1-8-4-5-11-6-7(9-2)10-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOUJDLGAPEXAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057856 | |

| Record name | 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94158-44-8 | |

| Record name | 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94158-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094158448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxy-2-(2-methoxyethoxy)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIMETHOXY-2-(2-METHOXYETHOXY)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6YGX96BZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane (CAS No. 94158-44-8). This diether-acetal is a specialty chemical of significant interest, primarily recognized for its role as a key intermediate in the synthesis of the macrolide antibiotic, Dirithromycin. This document is intended for researchers, chemists, and drug development professionals, offering in-depth technical details to support its safe handling, synthesis, and effective utilization in complex chemical workflows.

Introduction: A Molecule of Dual Functionality

This compound is a unique organic molecule that incorporates both an acetal and a diether functional group. This structure imparts a specific set of physicochemical properties, including a high boiling point, low viscosity, and miscibility with a wide range of aqueous and organic solvents. These characteristics make it a versatile, albeit specialized, solvent and a crucial building block in multi-step organic syntheses. Its most notable application is in the pharmaceutical industry, where it serves as the precursor to 2-(2-methoxyethoxy)acetaldehyde, a key reactant in the condensation reaction to form Dirithromycin from 9(S)-erythromycylamine.[1] Understanding the fundamental properties and reactivity of this compound is paramount for optimizing its use and ensuring laboratory safety.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its application as a solvent and for planning synthetic transformations.

| Property | Value | Source(s) |

| CAS Number | 94158-44-8 | |

| Molecular Formula | C₇H₁₆O₄ | |

| Molecular Weight | 164.20 g/mol | |

| Appearance | Clear, colorless liquid | |

| Odor | Mild, ether-like | |

| Density | 0.955 - 1.000 g/cm³ at 20°C (Note: Reported values vary) | |

| Boiling Point | 79-80 °C at 9.9 mm Hg | |

| Melting Point | -75 °C | |

| Flash Point | 80 °C | |

| Refractive Index | 1.402 - 1.405 | |

| Solubility | Miscible in water and most organic solvents. Soluble in Chloroform, Ethyl Acetate. |

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved via a Williamson ether synthesis pathway. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.

Synthetic Pathway

The logical and field-proven approach involves two key reagents:

-

Sodium 2-methoxyethoxide : The nucleophile, generated in situ from 2-methoxyethanol (ethylene glycol monomethyl ether) and a strong base like sodium metal or sodium hydride (NaH).

-

2-Bromo-1,1-dimethoxyethane : The electrophile, which serves as the acetaldehyde dimethyl acetal synthon.

The reaction proceeds via an Sₙ2 mechanism, where the alkoxide attacks the carbon atom bearing the bromine, displacing the bromide leaving group to form the ether linkage.

Caption: Mandatory safety workflow for handling peroxide-forming chemicals.

Self-Validating Protocol for Safe Handling:

-

Labeling: Upon receipt and upon opening, all containers must be labeled with the date.

-

Storage: Store in a cool, dry, dark place, away from heat and light, in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Testing: Regularly test for the presence of peroxides, especially before any operation involving heat or concentration (e.g., distillation). Commercially available peroxide test strips are suitable for this purpose. Testing should be performed at least every 6-12 months for opened containers.

-

Inhibitors: For long-term storage, the addition of an inhibitor such as butylated hydroxytoluene (BHT) can be considered.

General Reactivity and GHS Classification

Beyond peroxide formation, the compound is relatively stable under neutral and basic conditions. However, the acetal linkage is susceptible to hydrolysis under acidic conditions, which will liberate methanol and 2-(2-methoxyethoxy)acetaldehyde.

According to the Globally Harmonized System (GHS), this compound is classified as follows:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn during handling.

Core Application: Synthesis of Dirithromycin

The primary industrial and research application of this compound is as a stable precursor for the synthesis of the antibiotic Dirithromycin. [1]

Reaction Pathway

The synthesis involves two main stages:

-

Hydrolysis: The acetal is carefully hydrolyzed under controlled acidic conditions to generate the reactive aldehyde, 2-(2-methoxyethoxy)acetaldehyde.

-

Condensation: The aldehyde then undergoes a condensation reaction with 9(S)-erythromycylamine to form a 9-N-11-O-oxazine ring, yielding Dirithromycin. [1]

Caption: Role as an intermediate in the synthesis of Dirithromycin.

Causality: Using the stable acetal as a starting material is advantageous over directly using the more reactive and potentially unstable aldehyde. The acetal acts as a protecting group for the aldehyde, which can be deprotected in situ just prior to the condensation step, allowing for better control over the reaction and minimizing side products.

Spectroscopic Profile (Predicted)

¹H NMR (Proton NMR)

-

δ ~ 4.5-4.7 ppm (triplet, 1H): The proton on the acetal carbon (-CH(OCH₃)₂), split by the adjacent CH₂ group.

-

δ ~ 3.5-3.7 ppm (multiplet, 4H): The two methylene groups of the ethoxy portion (-O-CH₂-CH₂-O-).

-

δ ~ 3.4 ppm (singlet, 3H): The methyl group of the terminal methoxy group (-CH₂-O-CH₃).

-

δ ~ 3.3 ppm (singlet, 6H): The two equivalent methyl groups of the dimethoxy acetal (-CH(OCH₃)₂).

¹³C NMR (Carbon NMR)

-

δ ~ 102-104 ppm: The acetal carbon (-C H(OCH₃)₂).

-

δ ~ 70-72 ppm: The two methylene carbons of the ethoxy portion (-O-C H₂-C H₂-O-).

-

δ ~ 58-60 ppm: The carbon of the terminal methoxy group (-O-C H₃).

-

δ ~ 52-54 ppm: The two equivalent carbons of the dimethoxy acetal groups (-O-C H₃).

IR (Infrared) Spectroscopy

-

2950-2850 cm⁻¹: Strong C-H stretching from alkyl groups.

-

1150-1050 cm⁻¹: Strong, broad C-O stretching, characteristic of the multiple ether and acetal linkages. This would likely be the most prominent feature of the spectrum.

-

1450-1375 cm⁻¹: C-H bending vibrations.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A weak or absent peak at m/z = 164.

-

Key Fragmentation: Loss of a methoxy group (-OCH₃) to give a peak at m/z = 133. Cleavage of the acetal is very common, leading to a prominent base peak at m/z = 75, corresponding to the [CH(OCH₃)₂]⁺ fragment. Other fragments corresponding to the cleavage of the ether linkages would also be expected.

Conclusion

This compound is a specialty chemical with well-defined properties that make it an effective and crucial intermediate, particularly in the pharmaceutical synthesis of Dirithromycin. Its dual ether-acetal nature dictates its reactivity profile, with the potential for peroxide formation being the most critical safety consideration. The synthetic route via Williamson ether synthesis is robust and scalable. This guide provides the necessary technical foundation for professionals to handle, synthesize, and utilize this compound with a high degree of confidence and safety.

References

-

JIGS Chemical Limited. This compound. [Link]

-

PubChem. This compound. [Link]

-

Stanford University Environmental Health & Safety. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines. [Link]

-

Columbia University Environmental Health & Safety. Peroxide Forming Chemicals. [Link]

-

ChemBK. This compound, MEOADMA. [Link]

-

Stanford University Environmental Health & Safety. Information on Peroxide-Forming Compounds. [Link]

-

Counter, F. T., et al. (1991). Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin. Antimicrobial Agents and Chemotherapy, 35(6), 1116–1126. [Link]

-

Counter, F. T., et al. (1991). Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin. PubMed. [Link]

Sources

"1,1-Dimethoxy-2-(2-methoxyethoxy)ethane" CAS number 94158-44-8

An In-Depth Technical Guide to 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane (CAS: 94158-44-8)

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 94158-44-8. The document delineates its chemical identity, physicochemical properties, synthesis methodologies, and significant applications, with a particular focus on its role as a key intermediate in pharmaceutical manufacturing. Safety protocols, handling procedures, and predictive analytical characterizations are also detailed to provide a complete scientific profile for researchers, chemists, and drug development professionals.

Chemical Identity and Core Properties

This compound is an organic compound characterized by the presence of both acetal and ether functional groups.[1] Its structure consists of a central ethane backbone where one carbon atom forms a dimethyl acetal, and the adjacent carbon is linked to a 2-methoxyethoxy group. This unique combination of functionalities imparts specific solubility and reactivity characteristics, making it a valuable molecule in organic synthesis.[1]

| Identifier | Value |

| CAS Registry Number | 94158-44-8[2][3] |

| IUPAC Name | This compound[2][4] |

| Synonyms | 2-Methoxyethoxyacetaldehyde dimethyl acetal, 1-(2,2-Dimethoxyethoxy)-2-methoxyethane[1][3][4] |

| Molecular Formula | C₇H₁₆O₄[1][2][3][5] |

| Molecular Weight | 164.20 g/mol [3][4][5] |

| Canonical SMILES | COCCOCC(OC)OC[1][2][4] |

| InChI Key | JPOUJDLGAPEXAN-UHFFFAOYSA-N[1][3][4] |

Physicochemical Characteristics

The physical properties of this compound make it suitable for use as a reagent and a solvent in specific reaction conditions. It exists as a colorless liquid or oil at room temperature.[1][6] Its moderate boiling point and relatively high flash point indicate low volatility, which is an advantageous property for reactions requiring elevated temperatures.[1]

| Property | Value |

| Appearance | Clear, colorless liquid/oil[1][6] |

| Density | 1.000 g/mL at 20 °C[6][7] |

| Boiling Point | 79-80 °C at 9.9 mm Hg[6][7] |

| Flash Point | 80 °C[6] |

| Refractive Index | 1.402[6] |

| Solubility | Soluble in Chloroform, Ethyl Acetate[6]. The multiple ether functionalities suggest good solubility in polar organic solvents.[1] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This classical and robust method involves the reaction of an alkoxide with a suitable alkyl halide. In this specific case, the sodium alkoxide of 2-methoxyethanol is generated in situ and subsequently reacted with a protected haloacetaldehyde, such as chloroacetaldehyde dimethyl acetal.

Causality of Experimental Choices:

-

Base Selection: A strong base, such as sodium metal or sodium hydride, is required to quantitatively deprotonate the primary alcohol of 2-methoxyethanol, forming the nucleophilic sodium 2-methoxyethoxide.[6]

-

Substrate Choice: Chloroacetaldehyde dimethyl acetal serves as the electrophile. The acetal group is crucial as it protects the otherwise reactive aldehyde functionality from participating in undesired side reactions under the basic conditions employed. The chlorine atom serves as an effective leaving group for the Sₙ2 displacement by the alkoxide.

Detailed Experimental Protocol (Exemplary)

The following protocol is adapted from established methodologies for similar ether syntheses.[6][8]

-

Reactor Setup: A dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Alkoxide Formation: Charge the flask with 2-methoxyethanol (1.0 eq.) and a suitable solvent like anhydrous THF. Slowly add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise while stirring. The reaction is exothermic and will produce hydrogen gas; proper venting is essential. Stir the mixture at room temperature until hydrogen evolution ceases, indicating the complete formation of the sodium 2-methoxyethoxide.

-

Nucleophilic Substitution: Add chloroacetaldehyde dimethyl acetal (1.0 eq.) dropwise to the stirred suspension of the alkoxide via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride with a small amount of ethanol, followed by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and then with brine to remove inorganic salts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Final Purification: Purify the resulting crude oil by vacuum distillation to yield the final product, this compound.

Caption: Synthesis workflow for this compound.

Key Applications in Research and Development

The primary and most well-documented application of this compound is in the pharmaceutical industry.

-

Intermediate for Dirithromycin Synthesis: this compound is a key intermediate in the synthesis of Dirithromycin.[6] Dirithromycin is a macrolide antibiotic used to treat a variety of bacterial infections.[6] The acetal moiety in the intermediate serves as a protected aldehyde which is later revealed and utilized in the construction of the complex antibiotic structure. This specific application underscores its importance for drug development professionals.

-

Specialized Solvent and Reagent: Due to its array of ether linkages, the compound exhibits good solvating properties for polar organic molecules.[1] It can be used as a solvent for reactions involving organometallic reagents or in formulations requiring a high-boiling, polar, aprotic medium.[7] Its use has also been noted in the extraction of essential oils and as a lubricant in polymer synthesis.[7]

Caption: Role as a key intermediate in pharmaceutical synthesis.

Predictive Analytical Characterization

While specific experimental spectra are not widely available in public databases, the structure of this compound allows for a reliable prediction of its key spectral features.

-

¹H NMR:

-

~4.5-4.7 ppm (triplet, 1H): The unique proton on the acetal carbon, CH(OCH₃)₂, coupled to the adjacent CH₂ group.

-

~3.5-3.7 ppm (multiplet, 4H): The two methylene groups of the ethoxy bridge (-O-CH₂-CH₂-O-).

-

~3.4 ppm (singlet, 3H): The terminal methoxy group (-CH₂-O-CH₃).

-

~3.3 ppm (singlet, 6H): The two equivalent methoxy groups of the acetal, (-CH(OCH₃)₂).

-

-

¹³C NMR: Approximately 6 unique carbon signals would be expected, corresponding to the acetal carbon, the three distinct methoxy carbons, and the two methylene carbons of the ethoxy bridge.

-

IR Spectroscopy:

-

Strong, broad C-O stretching bands in the 1150-1050 cm⁻¹ region, characteristic of the ether and acetal groups.

-

C-H stretching bands just below 3000 cm⁻¹.

-

Absence of a broad O-H stretch (~3300 cm⁻¹) and a strong C=O stretch (~1715 cm⁻¹), confirming the purity of the compound from alcohol starting materials or aldehyde byproducts.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) at m/z = 164 would be expected, although it may be weak.

-

A prominent fragment would be the loss of a methoxy group (•OCH₃), resulting in a peak at m/z = 133.

-

The most stable and likely most abundant fragment would be [CH(OCH₃)₂]⁺ at m/z = 75.

-

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Information[4]

| Pictogram | Hazard Class | Hazard Statement |

| Warning | Skin Irritation (Category 2) | H315: Causes skin irritation.[4] |

| Warning | Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[4] |

Precautionary Statements (Selected): P264, P280, P302+P352, P305+P351+P338, P332+P317, P337+P317.[4][9]

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[10] Ethers like this compound have the potential to form explosive peroxides upon prolonged exposure to air and light.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Store away from incompatible materials such as strong oxidizing agents.

-

For long-term storage, consider an inert atmosphere (e.g., under nitrogen or argon) to prevent peroxide formation.[6]

First Aid and Spill Management

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

-

Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

Conclusion

This compound is a specialized organic compound with significant value, particularly as a key building block in the synthesis of the antibiotic Dirithromycin. Its distinct physicochemical properties, stemming from its dual acetal and ether functionalities, define its applications and handling requirements. This guide provides the foundational technical knowledge for scientists and researchers to safely and effectively utilize this compound in their research and development endeavors.

References

- Fisher Scientific. This compound, TRC 1 g | Buy Online | Toronto Research Chemicals. [Link]

- CAS Common Chemistry. This compound. [Link]

- PubChem. This compound | C7H16O4 | CID 56738. [Link]

- Henan Alfa Chemical Co., Ltd. CAS:94158-44-8|this compound. [Link]

- MilliporeSigma. SAFETY DATA SHEET. [Link]

- FDA Global Substance Registration System. This compound. [Link]

- ChemBK. This compound, MEOADMA. [Link]

- Chemos GmbH & Co.KG. Safety Data Sheet: 1-ethoxy-2-(2-methoxyethoxy)ethane. [Link]

- Cheméo. Chemical Properties of Ethane, 1,2-dimethoxy- (CAS 110-71-4). [Link]

- NIST WebBook. Ethane, 1,1-dimethoxy-. [Link]

Sources

- 1. CAS 94158-44-8: this compound [cymitquimica.com]

- 2. This compound, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | C7H16O4 | CID 56738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. chembk.com [chembk.com]

- 7. alfa-industry.com [alfa-industry.com]

- 8. 2-(2-aminoethoxy)-1,1-dimethoxyethane synthesis - chemicalbook [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethoxy-2-(2-methoxyethoxy)ethane, also known as (2-Methoxyethoxy)acetaldehyde dimethyl acetal, is a specialized organic compound characterized by the presence of both acetal and ether functional groups. This guide provides an in-depth analysis of its core physicochemical properties, with a primary focus on its molecular weight. It further explores its significance as a versatile protecting group in complex organic syntheses, a role critical in the multi-step development of pharmaceutical compounds. A detailed, field-proven protocol for the protection of a carbonyl group using this reagent is provided, alongside a discussion of the underlying chemical principles and safety considerations.

Introduction and Core Properties

This compound (CAS No. 94158-44-8) belongs to the class of acetals, which are geminal-diether derivatives of aldehydes or ketones.[1][2] Structurally, it is an acetaldehyde derivative where the carbonyl oxygen has been replaced by two methoxy groups, and the adjacent carbon is part of a 2-methoxyethoxy chain. This unique structure, combining the stability of an acetal with the solubility characteristics of a glyme-like ether, makes it a valuable reagent in specialized synthetic applications.[3][4]

The acetal functional group is of paramount importance in organic synthesis, primarily serving as a protecting group for aldehydes and ketones.[5][6] Carbonyl groups are highly reactive towards a wide range of nucleophiles and reducing agents. By converting a carbonyl to a stable acetal, chemists can perform reactions on other parts of a complex molecule without unintended side reactions at the carbonyl center.[2][7] The acetal group is stable in neutral to strongly basic conditions and can be readily removed (deprotected) by treatment with aqueous acid to regenerate the original carbonyl.[2][7]

Physicochemical Data and Molecular Weight Analysis

A precise understanding of a compound's molecular weight is fundamental for stoichiometric calculations in reaction planning and for analytical characterization.

Calculation of Molecular Weight

The molecular formula for this compound is C₇H₁₆O₄.[1] The molecular weight is calculated by summing the atomic weights of its constituent atoms. Using the IUPAC atomic weights (C: 12.011 u, H: 1.008 u, O: 15.999 u):

-

Carbon (C): 7 atoms × 12.011 u/atom = 84.077 u

-

Hydrogen (H): 16 atoms × 1.008 u/atom = 16.128 u

-

Oxygen (O): 4 atoms × 15.999 u/atom = 63.996 u

-

Total Molecular Weight: 84.077 + 16.128 + 63.996 = 164.201 g/mol

This calculated value aligns with the published molecular weight of 164.20 g/mol .[1][8][9]

Summary of Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O₄ | [1][8] |

| Molecular Weight | 164.20 g/mol | [1][8][9] |

| CAS Number | 94158-44-8 | [1][8][10] |

| Appearance | Clear, colorless liquid | [3] |

| Density | 1.000 g/mL at 20°C | [10] |

| Boiling Point | 79-80°C at 9.9 mm Hg | [10] |

| Flash Point | 80°C | [10] |

| Solubility | Miscible in water and most organic solvents | [3] |

| Refractive Index | 1.402 | [10] |

Application in Synthesis: Acetal Protection of Carbonyls

The primary utility of this compound lies in its function as a reagent for forming acetal protecting groups. This is a crucial strategy in multi-step syntheses where a sensitive aldehyde or ketone must be masked to prevent it from reacting with strong bases or nucleophiles, such as Grignard reagents or metal hydrides.[2]

The reaction involves the acid-catalyzed addition of an alcohol to a carbonyl group.[5] In the case of this specific reagent, it acts as a precursor to (2-methoxyethoxy)acetaldehyde, which can then be used to protect other molecules, or it can be inferred that similar structures are used in acetal exchange reactions. For clarity, a general and robust protocol for the formation of a dimethyl acetal, a closely related and fundamental protection strategy, is presented below. The principles are directly transferable.

Experimental Protocol: Dimethyl Acetal Protection of an Aldehyde

This protocol describes a standard, self-validating procedure for protecting an aldehyde, for instance, benzaldehyde, using methanol as the alcohol in the presence of an acid catalyst.

Objective: To protect the carbonyl group of benzaldehyde as a stable dimethyl acetal.

Materials:

-

Benzaldehyde (1.0 eq)

-

Methanol (MeOH), anhydrous (20-30 eq, serves as reagent and solvent)

-

Trimethyl orthoformate (1.2 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.01 eq, catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Diethyl ether (Et₂O) for extraction

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add benzaldehyde and anhydrous methanol.

-

Causality: Using a large excess of methanol drives the equilibrium towards the formation of the acetal, in accordance with Le Châtelier's principle. Anhydrous conditions are critical as the presence of water will shift the equilibrium back towards the starting materials.[2]

-

-

Water Scavenging: Add trimethyl orthoformate to the solution.

-

Causality: This is a key step for ensuring high yield. Acetal formation produces water as a byproduct.[2] Trimethyl orthoformate is a highly effective water scavenger; it reacts irreversibly with the generated water to form methyl formate and methanol, thus preventing the reverse (hydrolysis) reaction.

-

-

Catalysis: Add a catalytic amount of p-TsOH. Stir the reaction at room temperature.

-

Causality: The reaction requires an acid catalyst to protonate the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol.[7]

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

-

Quenching: Once the reaction is complete, quench the catalyst by adding saturated aqueous NaHCO₃ solution until the solution is neutral or slightly basic.

-

Causality: The acid catalyst must be neutralized to prevent the acetal from hydrolyzing back to the aldehyde during the aqueous workup.

-

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like DCM or Et₂O. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification & Validation: Purify the crude product by distillation or column chromatography if necessary. Confirm the structure of the resulting benzaldehyde dimethyl acetal using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aldehyde proton signal (~9-10 ppm) in the ¹H NMR spectrum is a key indicator of successful protection.

Experimental Workflow Diagram

Caption: Workflow for acid-catalyzed acetal protection of an aldehyde.

Safety and Handling

According to aggregated GHS information, this compound is classified as causing skin and serious eye irritation.[1] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition. Keep the container tightly closed.[3]

Conclusion

This compound, with a precise molecular weight of 164.20 g/mol , is a valuable chemical entity whose structural motifs are representative of the broader class of acetal protecting groups. Understanding its properties and the mechanisms by which it and related compounds participate in synthesis is essential for drug development professionals and organic chemists. The provided protocol for acetal formation highlights a robust, reliable, and verifiable method for protecting carbonyl functionalities, enabling the execution of complex synthetic routes that would otherwise be unfeasible.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

JIGS Chemical Limited. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound, MEOADMA. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P80124]. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 1,1-diethoxy-2-(2-methoxyethoxy)ethane. Retrieved from [Link]

-

NIST. (n.d.). Ethane, 1,1-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethane, 1,1-dimethoxy- (CAS 534-15-6). Retrieved from [Link]

-

LookChem. (n.d.). Ethene, 1,1-dimethoxy. Retrieved from [Link]

-

IJSDR. (2018). A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison. International Journal of Scientific Development and Research, 3(2). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound High Purity Industrial Grade Liquid at Attractive Prices [jigspharma.com]

- 4. CAS 4819-75-4: 1,1-Diethoxy-2-methoxyethane | CymitQuimica [cymitquimica.com]

- 5. ijsdr.org [ijsdr.org]

- 6. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemuniverse.com [chemuniverse.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. chembk.com [chembk.com]

A Senior Application Scientist's Technical Guide to 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Executive Summary

This guide provides a comprehensive technical overview of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane, a specialized organic compound of significant interest to the pharmaceutical and fine chemical industries. The molecule's structure is characterized by a stable acetal group and two ether linkages, imparting a unique set of physicochemical properties. Its primary utility lies in its role as a key synthetic intermediate, most notably in the production of the macrolide antibiotic Dirithromycin.[1][2] This document will elucidate the compound's chemical identity, physicochemical characteristics, a robust synthetic protocol with mechanistic rationale, its distinct reactivity profile, and critical safety and handling procedures. The insights provided are tailored for researchers, process chemists, and drug development professionals requiring a deep, practical understanding of this versatile building block.

Chemical Identity and Physicochemical Profile

A precise understanding of the molecule's fundamental properties is the bedrock of its effective application in synthesis.

Chemical Structure and Identifiers

The structure consists of an ethane backbone substituted with a methoxyethoxy group at one end and a dimethyl acetal at the other. The acetal functionality is a protected form of an aldehyde, which dictates much of the molecule's chemical behavior.

Caption: Chemical Structure of this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 94158-44-8 | [1][3] |

| Molecular Formula | C₇H₁₆O₄ | [1][3][4] |

| Synonym | (2-Methoxyethoxy)acetaldehyde dimethyl acetal | [1][4][5] |

| InChIKey | JPOUJDLGAPEXAN-UHFFFAOYSA-N | [3] |

| SMILES | COCCOCC(OC)OC | [3] |

Physicochemical Properties

The physical properties of this compound make it suitable for a range of reaction conditions, particularly its liquid state at room temperature and miscibility with common organic solvents.

| Property | Value | Source |

| Molecular Weight | 164.20 g/mol | [1][3] |

| Appearance | Clear, colorless liquid/oil | [1][5] |

| Density | 1.000 g/mL at 20°C | [1] |

| Boiling Point | 79-80°C at 9.9 mm Hg | [1] |

| Flash Point | 80°C | [1] |

| Solubility | Miscible with water and most organic solvents. Soluble in chloroform and ethyl acetate. | [1][5] |

| Refractive Index | 1.402 | [1] |

Synthesis and Mechanistic Considerations

The most logical and industrially relevant synthesis of this molecule is via the Williamson ether synthesis, a robust and well-understood Sₙ2 reaction.[6][7]

Retrosynthetic Analysis & Causality

From a retrosynthetic perspective, the key disconnection is at the ether bond linking the two main fragments. This leads to two commercially available and relatively inexpensive starting materials: 2-methoxyethanol and a protected 2-carbon electrophile, such as 2-bromo- or 2-chloroacetaldehyde dimethyl acetal. The Williamson synthesis is ideal here because it involves the formation of an ether from an alkoxide and an alkyl halide.[6][7][8] The reaction's success hinges on the Sₙ2 mechanism, which requires a primary or methyl halide to minimize competing elimination reactions.[7] 2-haloacetaldehyde dimethyl acetal provides the required primary halide, ensuring a high yield of the desired substitution product.

Recommended Synthetic Protocol

This protocol is a self-validating system, incorporating in-process controls and final characterization to ensure both conversion and purity.

Materials:

-

2-Methoxyethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Bromoacetaldehyde dimethyl acetal

-

Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Vessel Preparation: Under an inert atmosphere (N₂ or Ar), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer with sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexane to remove the mineral oil and decant.

-

Solvent Addition: Add anhydrous THF to the flask. The choice of a polar aprotic solvent like THF is critical as it effectively solvates the sodium cation without interfering with the nucleophilicity of the alkoxide.[9]

-

Alkoxide Formation: Cool the suspension to 0°C using an ice bath. Slowly add 2-methoxyethanol (1.0 equivalent) dropwise via the dropping funnel. Causality: The strong, non-nucleophilic base (NaH) deprotonates the alcohol to form the sodium 2-methoxyethoxide nucleophile.[9][10] Hydrogen gas will evolve; ensure proper ventilation. Allow the mixture to stir at room temperature for 30 minutes post-addition to ensure complete formation of the alkoxide.

-

Sₙ2 Reaction: Cool the mixture back to 0°C and add 2-bromoacetaldehyde dimethyl acetal (1.05 equivalents) dropwise, maintaining the internal temperature below 10°C. After addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting alcohol.

-

Workup & Quenching: Once complete, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and wash sequentially with water and brine. The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification & Validation: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear, colorless liquid. The final product's identity and purity (>99%) must be validated by ¹H NMR, ¹³C NMR, and GC-MS analysis.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Chemical Reactivity and Handling

The molecule's reactivity is dominated by its two key functional groups: the acetal and the ether linkages.

The Acetal Group: A pH-Sensitive Switch

The acetal moiety is the most chemically significant feature. Its behavior exemplifies the principle of functional group protection in organic synthesis.

-

Stability (Neutral/Basic Conditions): Acetals are exceptionally stable under neutral and basic conditions.[11][12] They are unreactive towards strong nucleophiles (e.g., Grignard reagents, organolithiums) and bases (e.g., hydroxides, alkoxides), making them excellent protecting groups for aldehydes and ketones during such transformations.[12][13]

-

Lability (Acidic Conditions): In the presence of aqueous acid, the acetal is readily hydrolyzed back to the parent aldehyde, 2-(2-methoxyethoxy)acetaldehyde, and two equivalents of methanol.[11][14] The reaction is an equilibrium; hydrolysis is favored by an excess of water, while acetal formation is favored by the removal of water.[14]

Mechanism of Acid-Catalyzed Hydrolysis: The process is the microscopic reverse of acetal formation. It begins with protonation of one of the acetal oxygens, which turns it into a good leaving group (methanol). The subsequent departure of methanol generates a resonance-stabilized oxocarbenium ion, which is then attacked by water. A final deprotonation step yields the hemiacetal, which rapidly hydrolyzes to the final aldehyde product.

Caption: Key steps in the acid-catalyzed hydrolysis of the acetal group.

The Ether Linkages: Stability and Peroxide Risk

The two ether linkages in the molecule are generally robust and unreactive. However, like many ethers, they pose a significant safety hazard due to the potential for peroxide formation upon exposure to air and light over time.[15] These peroxides can be explosive, especially when concentrated during distillation.

Critical Safety Protocol:

-

Storage: Always store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon), away from light and heat.[1][5]

-

Testing: Before heating or distilling any sample that has been stored for an extended period, it is mandatory to test for the presence of peroxides using commercially available test strips.

-

Inhibition: For long-term storage, the addition of an inhibitor like butylated hydroxytoluene (BHT) should be considered.

Core Applications in Pharmaceutical Development

The unique structure of this compound makes it a valuable, non-commercial building block for complex targets.

Key Intermediate for Dirithromycin

The most prominent application of this compound is as a crucial precursor to the aldehyde, 2-(2-methoxyethoxy)acetaldehyde.[1][2] This aldehyde undergoes condensation with 9(S)-erythromycylamine (a derivative of erythromycin) to form the macrolide antibiotic Dirithromycin.[2][16][17] The acetal serves as a stable, masked form of the reactive aldehyde, which can be generated in situ or just prior to use by simple acid hydrolysis. This strategy prevents the aldehyde from undergoing undesired self-polymerization or side reactions during storage and handling.

Specialty Solvent Properties

While not its primary use, the compound's structure, featuring multiple ether oxygens, gives it properties similar to "glyme" solvents (e.g., monoglyme, diglyme). These solvents are polar, aprotic, and have a good ability to solvate cations. Such properties are valuable in various organic reactions, including those involving organometallic reagents.

Spectroscopic Characterization

Structural confirmation is paramount. The following are the expected spectroscopic signatures for verifying the identity of this compound.

-

¹H NMR (Proton NMR): The spectrum should exhibit distinct signals corresponding to the different proton environments.

-

A singlet (~3.3-3.4 ppm) for the six protons of the two equivalent acetal methoxy groups (-CH(OCH₃ )₂).

-

A singlet (~3.38 ppm) for the three protons of the terminal methoxy group (-OCH₃ ).

-

A multiplet or triplet (~4.5-4.7 ppm) for the single proton of the acetal methine group (-CH (OCH₃)₂).

-

A series of multiplets (~3.5-3.7 ppm) for the eight protons of the four methylene groups (-CH₂ -CH₂ -O-CH₂ -CH₂ -).

-

-

¹³C NMR (Carbon NMR): The spectrum should show 7 unique carbon signals, confirming the molecular asymmetry.

-

IR Spectroscopy: Key stretches would include strong C-O stretching bands in the 1150-1050 cm⁻¹ region, characteristic of the ether and acetal functionalities, and C-H stretching bands just below 3000 cm⁻¹.

-

Mass Spectrometry (MS): In electron ionization (EI) mode, the molecular ion peak (M⁺) at m/z = 164 would be expected. A prominent fragment would likely be observed at m/z = 75, corresponding to the loss of the methoxyethoxyethyl side chain, leaving the [CH(OCH₃)₂]⁺ fragment.

Safety and Hazard Management

Adherence to strict safety protocols is non-negotiable when handling this chemical.

GHS Hazard Classification

| Hazard Class | Code | Statement | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[18]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[18] Avoid contact with skin and eyes.[19]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5] Keep the container tightly closed under an inert atmosphere to prevent moisture ingress and peroxide formation.[1]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[20] Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[18] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a specialized chemical reagent whose value is intrinsically linked to its dual-functionality structure. The pH-dependent stability of its acetal group makes it an effective and controllable masked aldehyde, a feature expertly exploited in the multi-step synthesis of the antibiotic Dirithromycin. While its application is niche, its role underscores the importance of strategic functional group manipulation in modern pharmaceutical development. A thorough understanding of its synthesis, reactivity, and particularly its handling requirements—most notably the risk of peroxide formation—is essential for its safe and successful application in a research or manufacturing environment.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

ChemBK. (2024, April 10). This compound, MEOADMA. Retrieved January 11, 2026, from [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved January 11, 2026, from [Link]

-

Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin. Retrieved January 11, 2026, from [Link]

-

Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved January 11, 2026, from [Link]

-

PubMed. (n.d.). A computational approach to the synthesis of dirithromycin. Retrieved January 11, 2026, from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved January 11, 2026, from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-ethoxy-2-(2-methoxyethoxy)ethane. Retrieved January 11, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: 1,1-Dimethoxyethane. Retrieved January 11, 2026, from [Link]

-

JIGS Chemical Limited. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved January 11, 2026, from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 11, 2026, from [Link]

-

ASM Journals. (n.d.). Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin. Retrieved January 11, 2026, from [Link]

-

ACS Publications. (2008, December 2). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved January 11, 2026, from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved January 11, 2026, from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Reaction profile for synthesis of dirithromycin and epidirithromycin... Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Dirithromycin. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Dimethoxyethane. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). Ethane, 1,1-dimethoxy-. National Institute of Standards and Technology. Retrieved January 11, 2026, from [Link]

-

Chemsrc. (n.d.). 1,1-diethoxy-2-(2-methoxyethoxy)ethane. Retrieved January 11, 2026, from [Link]

-

AHH Chemical. (n.d.). Exploring 1-Ethoxy-2-(2-methoxyethoxy)ethane: Properties and Applications. Retrieved January 11, 2026, from [Link]

-

ACS Publications. (n.d.). Supramolecular Construction of Vesicles Based on Core-Substituted Naphthalene Diimides Bearing TEG Motifs - Supporting Information. Retrieved January 11, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts. Catalysis Science & Technology. Retrieved January 11, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Selective synthesis of dimethoxyethane via directly catalytic etherification of crude ethylene glycol. Green Chemistry. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of (a) the monomer 1-Bromo-2-(2-methoxyethoxy)ethane... Retrieved January 11, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethane, 1,1-dimethoxy- (CAS 534-15-6). Retrieved January 11, 2026, from [Link]

-

YouTube. (2020, August 7). Hydrogen NMR Example of 1,2-Dimethoxyethane. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). Ethane, 1,2-dimethoxy-. National Institute of Standards and Technology. Retrieved January 11, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H16O4 | CID 56738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound High Purity Industrial Grade Liquid at Attractive Prices [jigspharma.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Khan Academy [khanacademy.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. A computational approach to the synthesis of dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dirithromycin | C42H78N2O14 | CID 6473883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. nj.gov [nj.gov]

- 20. chemos.de [chemos.de]

An In-Depth Technical Guide to 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Abstract

This technical guide provides a comprehensive overview of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane, a significant organic compound with key applications in pharmaceutical synthesis. The document elucidates the compound's chemical identity through a detailed breakdown of its IUPAC nomenclature, supported by its structural and molecular formulas. Key physicochemical properties are systematically tabulated for ease of reference. The guide further explores a validated synthetic pathway, presenting a detailed experimental protocol. A critical aspect of this document is its focus on the practical application of this compound as a key intermediate in the synthesis of Dirithromycin, a macrolide antibiotic. In line with our commitment to safety and scientific integrity, comprehensive safety and handling protocols are provided, based on current GHS classifications. All technical information is substantiated with citations from authoritative sources, and a complete list of references is provided for further consultation.

Chemical Identity and Nomenclature

The compound this compound is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). An understanding of its name reveals its precise chemical structure.

The IUPAC name "this compound" indicates a two-carbon ethane backbone.[1] The locant '1,1-' signifies that two methoxy groups (-OCH3) are attached to the first carbon atom. The locant '2-' indicates that a 2-methoxyethoxy group [-OCH2CH2OCH3] is attached to the second carbon atom of the ethane chain.[1] This compound is also known by synonyms such as (2-Methoxyethoxy)acetaldehyde dimethyl acetal.[1][2]

The chemical structure can be visualized as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₄ | [1][2][3] |

| Molecular Weight | 164.20 g/mol | [1][2][3] |

| Density | 1.000 g/mL at 20°C | [3] |

| Boiling Point | 79-80°C at 9.9 mm Hg | [3] |

| Flash Point | 80°C | [3] |

| Refractive Index | 1.402 | [3] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [3] |

| Appearance | Clear, colorless oil | [3] |

| CAS Number | 94158-44-8 | [1][2] |

Synthesis Pathway

The synthesis of this compound can be achieved through the Williamson ether synthesis.[3] This established method involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, ethylene glycol monomethyl ether serves as the starting material and solvent.[3] A strong base, such as sodium metal or sodium hydride, is used to deprotonate the alcohol, forming the corresponding sodium 2-methoxyethoxide intermediate.[3] This intermediate then reacts with a halogenated acetaldehyde dimethyl acetal in a one-pot synthesis to yield the final product.[3]

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Ethylene glycol monomethyl ether

-

Sodium hydride (NaH)

-

2-Bromo-1,1-dimethoxyethane (or other suitable halogenated acetaldehyde dimethyl acetal)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.

-

In the flask, suspend sodium hydride in anhydrous diethyl ether.

-

Slowly add ethylene glycol monomethyl ether to the suspension via the dropping funnel while stirring. The reaction is exothermic and will produce hydrogen gas, which should be vented safely.

-

After the addition is complete, stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-methoxyethoxide.

-

Cool the reaction mixture in an ice bath.

-

Slowly add 2-bromo-1,1-dimethoxyethane to the cooled mixture via the dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure the completion of the reaction.

-

Cool the mixture to room temperature and quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Applications in Drug Development

This compound is a valuable intermediate in the pharmaceutical industry.[3] Its primary application is in the synthesis of Dirithromycin, a macrolide antibiotic.[3] Dirithromycin is used to treat a variety of bacterial infections, including acute and chronic bronchitis, community-acquired pneumonia, pharyngitis, tonsillitis, and uncomplicated skin and soft tissue infections.[3] It is considered a good oral substitute for erythromycin.[3] The specific chemical structure of this compound makes it a key building block in the multi-step synthesis of this complex antibiotic.

Safety and Handling

As with any chemical compound, proper safety precautions are paramount when handling this compound.

GHS Hazard Classification:

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[1]

Precautionary Statements:

-

P264: Wash hands and any exposed skin thoroughly after handling.[1]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

-

P332+P317: If skin irritation occurs: Get medical help.[1]

-

P337+P317: If eye irritation persists: Get medical help.[1]

Caption: Key safety and handling protocols for this compound.

Protocol for Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4]

-

Avoid breathing vapors or mists.[4]

-

Do not get in eyes, on skin, or on clothing.[4]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[4][5]

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.[4]

-

Use non-sparking tools.[4]

-

Ground and bond containers when transferring material.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]

-

Keep in an inert atmosphere.[3]

Conclusion

This compound is a compound of significant interest, particularly within the pharmaceutical sector. Its well-defined structure, accessible synthetic route via the Williamson ether synthesis, and crucial role as an intermediate in the production of the antibiotic Dirithromycin underscore its importance. A comprehensive understanding of its physicochemical properties and strict adherence to the outlined safety and handling protocols are essential for its effective and safe utilization in research and manufacturing. This guide serves as a foundational resource for professionals engaged in the study and application of this versatile chemical.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound, MEOADMA. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 1,1-diethoxy-2-(2-methoxyethoxy)ethane. Retrieved from [Link]

-

Epson. (2016, April 20). Safety Data Sheet. Retrieved from [Link]

Sources

"1,1-Dimethoxy-2-(2-methoxyethoxy)ethane" synonyms and trade names

An In-Depth Technical Guide to 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane: Synthesis, Properties, and Pharmaceutical Applications

Introduction

This compound is a specialized organic compound whose significance is intrinsically linked to its role as a key intermediate in the synthesis of advanced pharmaceutical agents. While not a household name, this acetal is a critical building block, particularly in the production of certain macrolide antibiotics. Its structure, featuring a protected aldehyde functional group, makes it an ideal precursor for complex molecular constructions where precise control of reactivity is paramount. This guide provides an in-depth exploration of its chemical identity, physicochemical properties, a robust synthesis protocol, and its pivotal application in drug development, tailored for researchers and drug development professionals.

Part 1: Chemical Identity and Nomenclature

Precise identification is the cornerstone of chemical research and development. This compound is known by several systematic names and synonyms, which are crucial for navigating chemical databases and literature. The compound is not typically marketed under specific trade names; rather, it is sold by chemical suppliers under its chemical name, often appended with a grade or purity designation.

Table 1: Chemical Identifiers

| Identifier Type | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 94158-44-8 | [1] |

| Molecular Formula | C₇H₁₆O₄ | [2] |

| SMILES | COCCOCC(OC)OC | [1] |

| InChIKey | JPOUJDLGAPEXAN-UHFFFAOYSA-N | [1] |

| EC Number | 303-115-7 | [1] |

| FDA UNII | I6YGX96BZO |[1] |

A comprehensive list of depositor-supplied synonyms includes:

-

2-(2-METHOXYETHOXY)ACETALDEHYDE DIMETHYL ACETAL[1]

-

(2-Methoxyethoxy)acetaldehyde dimethyl acetal[1]

-

1-(2,2-dimethoxyethoxy)-2-methoxyethane[1]

-

Ethane, 1,1-dimethoxy-2-(2-methoxyethoxy)-[1]

Part 2: Physicochemical Properties for Laboratory Applications

The physical and chemical properties of a compound dictate its handling, storage, and application in a laboratory setting. The properties of this compound make it suitable for use in organic synthesis, particularly under conditions where its ether linkages provide stability and solubility in organic solvents.

Table 2: Physicochemical Data

| Property | Value | Significance in Application |

|---|---|---|

| Molecular Weight | 164.20 g/mol | Essential for stoichiometric calculations in reaction planning.[2] |

| Appearance | Clear, Colourless Oil | Visual indicator of purity. |

| Density | 1.000 g/mL at 20 °C | Useful for volume-to-mass conversions in the lab. |

| Boiling Point | 79-80 °C at 9.9 mmHg | Allows for purification by vacuum distillation, separating it from less volatile impurities. |

| Flash Point | 80 °C | Indicates the temperature at which it can ignite, informing safe handling and storage procedures. |

| Solubility | Soluble in Chloroform, Ethyl Acetate | Its solubility in common organic solvents makes it a versatile reactant in non-aqueous reaction media. |

| Refractive Index | 1.402 | A quick and non-destructive method for verifying the purity of liquid samples. |

Part 3: Synthesis of this compound (A Proposed Protocol)

The synthesis of this acetal is not commonly detailed in standard literature, as it is often a commercially available intermediate. However, a robust laboratory-scale synthesis can be designed based on fundamental principles of organic chemistry: the formation of a haloether followed by nucleophilic substitution and subsequent acetalization. This proposed protocol is a self-validating system grounded in well-established reaction mechanisms.

Causality Behind Experimental Choices

The multi-step synthesis is designed for efficiency and control.

-

Step 1 (Bromination): The initial step involves converting a stable, inexpensive starting material, 2-(2-methoxyethoxy)ethanol, into a more reactive alkyl bromide. Phosphorus tribromide is a classic and effective reagent for this transformation.

-

Step 2 (Acetalization): The target molecule is an acetal, which serves as a protecting group for an aldehyde. The most direct route to an acetal is the acid-catalyzed reaction of the corresponding aldehyde with an alcohol (in this case, methanol). Therefore, the synthesis requires the intermediate aldehyde, 2-(2-methoxyethoxy)acetaldehyde. This aldehyde can be formed from the bromo-precursor via oxidation or substitution routes, but a more direct conceptual approach involves the acetalization of the aldehyde itself.

The following diagram illustrates the logical workflow for a plausible synthesis.

Caption: Plausible three-step synthesis pathway for the target acetal.

Detailed Experimental Protocol (Proposed)

This protocol describes the final acetalization step, assuming the precursor aldehyde is available.

-

Equipment: Round-bottom flask, magnetic stirrer, reflux condenser with a drying tube (filled with CaCl₂), and a distillation apparatus.

-

Reagents:

-

2-(2-methoxyethoxy)acetaldehyde

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid (catalyst) or anhydrous HCl

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

-

Procedure:

-

To a round-bottom flask charged with anhydrous methanol (3 molar equivalents), add 2-(2-methoxyethoxy)acetaldehyde (1 molar equivalent) under an inert atmosphere (e.g., nitrogen).

-

Add a catalytic amount of p-toluenesulfonic acid (approx. 0.01 eq). Rationale: An acid catalyst is required to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Equip the flask with a reflux condenser and gently heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Rationale: Heating accelerates the reaction, while anhydrous conditions (enforced by the drying tube) are critical to prevent the reverse reaction (acetal hydrolysis), as water is a product of the reaction.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases. Rationale: Quenching the acid is necessary to prevent product decomposition during workup and distillation.

-

Transfer the mixture to a separatory funnel and perform an aqueous workup to remove water-soluble components. Extract the product into a non-polar organic solvent like diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude oil by vacuum fractional distillation to yield the final product, this compound. Rationale: Vacuum distillation is employed due to the compound's relatively high boiling point at atmospheric pressure, preventing thermal decomposition.

-

Part 4: Application in Drug Development: Synthesis of Dirithromycin

The primary and most significant application of this compound for this audience is its role as a masked aldehyde in the synthesis of Dirithromycin . Dirithromycin is a semi-synthetic macrolide antibiotic used to treat a variety of bacterial infections, including bronchitis and pneumonia.[3] It is a prodrug that is converted in vivo to the active metabolite, erythromycylamine.[3][4]

The synthesis involves the condensation of 9(S)-erythromycylamine (derived from erythromycin) with 2-(2-methoxyethoxy)acetaldehyde.[4][5] The target compound, being the dimethyl acetal of this aldehyde, is the stable, storable precursor used to generate the aldehyde just before the reaction.

Workflow: From Acetal Intermediate to Active Pharmaceutical Ingredient (API)

Caption: Workflow for the synthesis of Dirithromycin using the acetal.

Protocol for Use: Acetal Deprotection and Condensation

-

Stage 1: In Situ Generation of the Aldehyde. The acetal group is stable under neutral and basic conditions but is readily cleaved under acidic conditions. In the synthesis of dirithromycin, the acetal is hydrolyzed to the aldehyde. This deprotection is often performed carefully to prevent side reactions of the sensitive aldehyde.

-

Methodology: The acetal (this compound) is treated with a mild acid catalyst in the presence of a controlled amount of water. This reaction is typically performed in a compatible organic solvent immediately prior to the next step.

-

-

Stage 2: Condensation with 9(S)-Erythromycylamine. The freshly generated 2-(2-methoxyethoxy)acetaldehyde is not isolated but is reacted directly with 9(S)-erythromycylamine.

-

Methodology: The reaction is a condensation that forms a 9-N-11-O-oxazine ring structure.[4] This is carried out in a solvent such as acetonitrile.[6] The amine group of erythromycylamine attacks the carbonyl carbon of the aldehyde, leading to a series of steps that result in the formation of the heterocyclic ring characteristic of dirithromycin.[5] The resulting product is the Dirithromycin API, which is then purified and formulated into its final dosage form.

-

Part 5: Safety and Handling Protocols

As a chemical intermediate, proper handling of this compound is essential.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation (H315, Skin Irrit. 2) and serious eye irritation (H319, Eye Irrit. 2A).[5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.

-

Hand Protection: Wear suitable chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat should be worn. In case of potential splashing, additional protective clothing may be necessary.

-

-

Handling and Storage:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing vapors or mist.

-

Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and acids.

-

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.

-

Skin Contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention.

-

References

-

Duran, D., Aviyente, V., & Baysal, C. (2004). A computational approach to the synthesis of dirithromycin. Journal of Molecular Modeling, 10(2), 94-101. [Link]

-

Kirst, H. A., Wind, J. A., & Paschal, J. W. (1991). Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin. Antimicrobial Agents and Chemotherapy, 35(6), 1116-1122. [Link]

-

ResearchGate. (n.d.). Reaction profile for synthesis of dirithromycin and epidirithromycin. ResearchGate. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Dirithromycin. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). This compound - Depositor-Supplied Synonyms. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

Sources

- 1. This compound | C7H16O4 | CID 56738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Dirithromycin | C42H78N2O14 | CID 6473883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin - PMC [pmc.ncbi.nlm.nih.gov]